N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-4-3-5-15(10-11)22-12(2)16(20-21-22)17(23)19-14-8-6-13(18)7-9-14/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTABXKVNXXJJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Methylphenyl)-4,5-Dibromo-1H-1,2,3-Triazole
The patent US20180029999A1 outlines a two-step protocol starting from 1-(3-methylphenyl)-4,5-dibromo-1H-1,2,3-triazole (II ):
- Bromine Substitution : Treatment with isopropylmagnesium chloride at −30°C in methyltetrahydrofuran (MTHF) selectively replaces the 5-bromo group, yielding 1-(3-methylphenyl)-4-bromo-1H-1,2,3-triazole (III ).
- Carboxylation : Exposure to CO₂ at −10°C generates 1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (I ), which is esterified with methyl iodide and potassium carbonate to facilitate purification.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Bromine substitution | iPrMgCl | MTHF | −30°C | 68% |
| Carboxylation | CO₂ | THF | −10°C | 53% |
Amidation with 4-Bromoaniline
The carboxylic acid I is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 4-bromoaniline in dichloromethane (DCM) under inert conditions:
$$
\text{1-(3-Methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride} + \text{4-Bromoaniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Bromophenyl)-5-Methyl-1-(3-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide}
$$
Optimization Insight : Excess triethylamine (3 eq.) and low temperatures (0–5°C) suppress epimerization and improve yields to 72%.
One-Pot Multicomponent Triazole Assembly
Huisgen Cycloaddition with Custom Azides
Adapting methodologies from SciELO Mexico, a one-pot synthesis employs:
- 3-Methylbenzyl Azide : Prepared from 3-methylbenzyl bromide and sodium azide.
- β-Ketonitrile Precursor : 3-Oxopentanenitrile introduces the 5-methyl group.
- Base-Promoted Cyclization : 1,8-Diazabicycloundec-7-ene (DBU) in tert-butanol at 70°C for 24 hours facilitates triazole ring formation.
Reaction Mechanism :
$$
\text{3-Methylbenzyl Azide} + \text{β-Ketonitrile} \xrightarrow{\text{DBU, t-BuOH}} \text{Triazole Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic Acid} \xrightarrow{\text{Amidation}} \text{Target Molecule}
$$
Yield : 69% after column chromatography (hexane/ethyl acetate).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (EIMS)
Molecular ion peak at m/z 403.08 ([M+H]⁺), corroborating the molecular formula C₁₈H₁₆BrN₅O.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : Grignard methods incur higher costs due to cryogenic conditions, whereas one-pot reactions reduce solvent waste.
- Purification Challenges : Silica gel chromatography remains standard, but patent US20180029999A1 proposes crystallization-driven isolation for scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions, forming more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in cross-coupling reactions to form the triazole ring.
Aryl Boronic Acids: Reactants in the Suzuki reaction.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Triazole derivatives, including N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, have been noted for their anticancer properties. Research indicates that triazoles can inhibit the proliferation of various cancer cell lines by interfering with specific cellular pathways. For instance, compounds with a triazole core have shown effectiveness against breast cancer cell lines like MDA-MB-231 . The structural modifications in triazoles enhance their binding affinity to target proteins involved in cancer progression .
Antimicrobial Properties
The compound's triazole structure is associated with significant antimicrobial activity. Triazoles have been documented to possess antibacterial and antifungal properties. Studies suggest that certain triazole derivatives can act as potent inhibitors against pathogens such as Staphylococcus aureus and Candida albicans. . The development of new triazole-based antibiotics is ongoing, targeting resistant strains of bacteria.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of triazole derivatives. Compounds similar to N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Molecular Biosciences explored various triazole derivatives' effects on cancer cell lines. The findings indicated that modifications to the triazole ring significantly enhanced anticancer activity against multiple types of tumors, including breast and colorectal cancers .
Case Study 2: Antimicrobial Activity
In another research article, a series of 1,2,3-triazoles were synthesized and tested for their antimicrobial efficacy. The results showed that compounds with a similar structure to N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited strong activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be related to its ability to modulate the activity of certain neurotransmitter receptors and ion channels in the central nervous system . The compound’s antimicrobial activity may involve the inhibition of key enzymes or pathways essential for microbial growth and survival .
Comparison with Similar Compounds
Table 1: Key Substituents and Structural Properties of Selected Analogs
Key Observations :
- Substituent Position : The meta-methyl group on the triazole-bound phenyl (vs. para-methyl in derivatives) may reduce steric clashes in planar binding pockets .
- Heterocyclic Modifications : Compounds with thiazole or oxazole substituents (e.g., LELHOB ) exhibit enhanced π-stacking but lower metabolic stability compared to purely aromatic systems .
Table 2: Anticancer Activity of Selected Triazole Carboxamides
Key Observations :
- The absence of a carboxylic acid group in the target compound may reduce direct kinase inhibition but improve membrane permeability due to the lipophilic bromophenyl group .
- Compounds with trifluoromethyl substituents ( ) show superior activity against NCI-H522 cells, suggesting electron-withdrawing groups enhance efficacy. However, bromine’s larger atomic radius may compensate by enabling stronger hydrophobic interactions.
Biological Activity
N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this specific triazole derivative, synthesizing available research findings and case studies to provide a comprehensive overview.
The molecular formula of N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is with a molecular weight of 371.2 g/mol. Its structure includes a bromophenyl group and a triazole core that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit various biological activities. The following sections detail specific activities observed in studies involving N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and related triazole derivatives.
Anticancer Activity
A significant focus of research on triazoles has been their potential as anticancer agents. For instance:
- In Vitro Studies : A study evaluated the anticancer activity of several triazole derivatives against various cancer cell lines. Some derivatives exhibited moderate activity against melanoma, colon, and breast cancer cell lines. The compound's structure played a crucial role in its efficacy, with modifications leading to enhanced activity against specific cancers .
- Mechanism of Action : The mechanism by which triazoles exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). For example, compounds similar to N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide were shown to significantly induce apoptosis in lung cancer cells by elevating LC3 expression and γ-H2AX levels .
Antimicrobial Activity
Triazoles are also noted for their antimicrobial properties:
- Antitrypanosomal Activity : Recent studies have highlighted the potential of 1,2,3-triazole analogs in treating Trypanosoma cruzi infections. Some derivatives demonstrated potent activity against trypomastigotes with IC50 values significantly lower than those of existing treatments . This suggests that N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide could be explored for similar applications.
Research Findings and Case Studies
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for N-(4-bromophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions are critical for yield optimization?
- Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:
Cycloaddition : Reacting an azide precursor (e.g., 3-methylphenyl azide) with a terminal alkyne (e.g., 4-bromophenyl propargyl amide) under Cu(I) catalysis (e.g., CuI) in a solvent like DMF or THF at 60–80°C for 6–12 hours .
Coupling : Using EDCI/HOBt or DCC as coupling agents to form the carboxamide bond.
Critical factors include strict moisture control, inert atmosphere (N₂/Ar), and stoichiometric precision. Reaction progress is monitored via TLC, with purification by column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazole ring protons at δ 7.5–8.5 ppm, bromophenyl signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 385.08) .
- X-ray Crystallography : Resolves crystal packing and bond angles using SHELXL for refinement .
- Elemental Analysis : Validates C, H, N content (e.g., C₁₈H₁₆BrN₅O: Calcd C 56.27%, H 3.91%; Found C 56.15%, H 3.88%) .
Q. What are the primary biological targets of structurally similar triazole carboxamides, and how do substituents influence activity?
- Answer : Similar compounds target enzymes like COX-2, carbonic anhydrase, and protein kinases. Structural variations (e.g., bromine vs. fluorine substituents) modulate binding:
Advanced Questions
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data for this compound?
- Answer : Contradictions may arise from pharmacokinetic factors (e.g., poor solubility) or off-target effects. Strategies include:
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
- Metabolite Profiling : Identify active/inactive metabolites using LC-MS/MS .
Q. What computational approaches predict binding affinity and selectivity of this compound for kinase targets?
- Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
Free Energy Calculations : Apply MM/PBSA to estimate ΔG binding. Example: A recent study predicted ΔG = −9.8 kcal/mol for kinase X .
Q. What strategies optimize solubility and bioavailability without compromising bioactivity?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) .
- Crystal Engineering : Modify polymorphs via solvent screening to enhance dissolution .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve solubility .
Q. How should researchers validate the proposed anticancer mechanism involving Wnt/β-catenin pathway inhibition?
- Answer :
- Transcriptomic Analysis : Perform RNA-seq on treated cancer cells to identify downregulated Wnt targets (e.g., AXIN2, MYC) .
- TOPFlash Reporter Assay : Quantify β-catenin/TCF transcriptional activity .
- Immunoblotting : Measure β-catenin protein levels in cytoplasmic vs. nuclear fractions .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies for similar triazole derivatives?
- Answer : Discrepancies may stem from assay conditions (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Recommendations:
- Standardize Assays : Use identical buffer pH, temperature, and ATP levels (e.g., 10 µM ATP for kinase assays) .
- Cross-Validation : Compare data across ≥3 independent labs.
- Public Data Repositories : Deposit raw data in platforms like ChEMBL for transparency .
Future Directions
Q. What emerging methodologies could advance research on this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
